REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C([O-])([O-])=O.[K+].[K+].I[CH:20]([CH3:22])[CH3:21]>CC(C)=O>[CH3:8][O:7][C:5](=[O:6])[C:4]1[CH:3]=[C:2]([O:1][CH:20]([CH3:22])[CH3:21])[CH:11]=[C:10]([OH:12])[CH:9]=1 |f:1.2.3|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)OC)C=C(C1)O
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Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
13.1 mL
|
Type
|
reactant
|
Smiles
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IC(C)C
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 12 hr
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Duration
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12 h
|
Type
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FILTRATION
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Details
|
Then the mixture was filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
to remove insoluble salts
|
Type
|
WASH
|
Details
|
the cake was rinsed with acetone
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Type
|
CONCENTRATION
|
Details
|
Combined filtrates were concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel flash chromatography (7.5×30 cm, hexane/EtOAc, v/v 10:1, 5:1)
|
Type
|
ADDITION
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Details
|
Fractions containing the mono-alkylation product
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC(=C1)OC(C)C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |